molecular formula C24H20N2O4S B080366 Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- CAS No. 13080-89-2

Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-

Cat. No. B080366
CAS RN: 13080-89-2
M. Wt: 432.5 g/mol
InChI Key: UTDAGHZGKXPRQI-UHFFFAOYSA-N
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Description

“Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” is a chemical compound that has gained attention in recent years due to its various potential applications. It is also known by other names such as Bis [4- (4-aminophenoxy)phenyl]sulfone .


Molecular Structure Analysis

The molecular formula of “Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” is C24H20N2O4S. It has an average mass of 432.492 Da and a monoisotopic mass of 432.114380 Da .


Physical And Chemical Properties Analysis

“Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” has a melting point of 195 °C and a predicted boiling point of 655.3±55.0 °C. It has a density of 1.2136 (rough estimate) and a refractive index of 1.6510 (estimate). It is soluble in acetone and appears as a powder to crystal. It has a pKa of 4.54±0.10 (Predicted) and its color ranges from white to light yellow .

Scientific Research Applications

  • Polyamide Synthesis : This compound has been used in the synthesis of new aromatic sulfone ether polyamides with enhanced solubility in organic solvents and high thermal stability. These polyamides also exhibited no weight loss below 405°C in nitrogen environments (Jadhav, Vernekar, & Maldar, 1993).

  • Aromatic Polyester Development : Research has been conducted on the development of soluble aromatic polyesters (polyarylates) containing arylene sulfone ether linkages. These polyesters showed high thermal stability with glass transition temperatures ranging between 150-230°C (Idage, Idage, & Vernekar, 1992).

  • Polyimide Film Characteristics : The compound has been used in the creation of colorless transparent polyimide films. These films displayed varying thermal properties and optical transparency based on the amine structure used in the synthesis (Choi & Chang, 2010).

  • Thermoset Polymers : It has been applied in the synthesis of thermoset polymers derived from various lactam and lactim forms. This research contributes to the understanding of polymer structures and properties (Paventi, Chan, & Hay, 1996).

  • Sulfonated Polyimide Membranes : The synthesis and properties of novel sulfonated polyimide membranes for direct methanol fuel cell applications have been investigated. These membranes exhibited good solubility, high thermal stability, and high proton conductivity (Zhai, Guo, Fang, & Xu, 2007).

  • Catalyst Preparation : The compound has been used in the preparation of sulfonylbis(1,4-phenylene)bis(sulfamic acid) as an eco-friendly and efficient catalyst for synthesizing mono- and bis-chromenes (Mahmoodi & Khazaei, 2017).

  • Endocrine Activity Studies : Studies have been conducted on the influence of metabolism on the endocrine activities of bisphenol S, which is related to the chemical structure of interest (Skledar et al., 2016).

Safety And Hazards

The compound is classified as a dangerous good with a transport number of 2811. It has an RTECS number of BY8955000. The compound is toxic, with a reported LD50 in rabbits of 560mg/kg when applied to the skin .

properties

IUPAC Name

4-[4-[4-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAGHZGKXPRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065344
Record name Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-

CAS RN

13080-89-2
Record name 4,4′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-(4-aminophenoxy)phenyl)sulfone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[sulphonylbis(4,1-phenyleneoxy)]dianiline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-
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